molecular formula C18H16FN3O2S2 B2386398 2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477215-94-4

2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2386398
M. Wt: 389.46
InChI Key: NXISOMATSHFCMO-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Specific Scientific Field Pharmaceutical Chemistry .

3. Methods of Application or Experimental Procedures The enantiomers of Mosapride were prepared from optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines . The absolute configurations were determined on the basis of an asymmetric synthesis .

4. Results or Outcomes Mosapride and its enantiomers were found to be essentially equipotent in serotonin 5-HT_4 receptor agonistic activity on the electrically evoked contractions in isolated guinea pig ileum .

properties

IUPAC Name

2-ethoxy-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-2-24-15-6-4-3-5-14(15)16(23)20-17-21-22-18(26-17)25-11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXISOMATSHFCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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